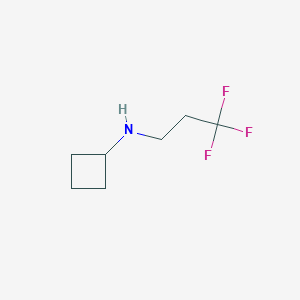
N-(3,3,3-trifluoropropyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3,3-trifluoropropyl)cyclobutanamine is a chemical compound characterized by the presence of a cyclobutane ring and a trifluoropropyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,3-trifluoropropyl)cyclobutanamine typically involves the reaction of cyclobutanamine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclobutanamine attacks the carbon atom of the trifluoropropyl halide, displacing the halide ion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3,3-trifluoropropyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,3,3-trifluoropropyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3,3,3-trifluoropropyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-trifluoroethyl)cyclobutanamine
- N-(3,3,3-trifluoropropyl)cyclopentanamine
- N-(3,3,3-trifluoropropyl)cyclohexanamine
Uniqueness
N-(3,3,3-trifluoropropyl)cyclobutanamine is unique due to the presence of both a cyclobutane ring and a trifluoropropyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with different ring structures or substituents.
Eigenschaften
Molekularformel |
C7H12F3N |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
N-(3,3,3-trifluoropropyl)cyclobutanamine |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)4-5-11-6-2-1-3-6/h6,11H,1-5H2 |
InChI-Schlüssel |
QTAVJKPJXLJVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NCCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




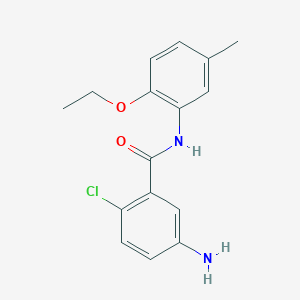
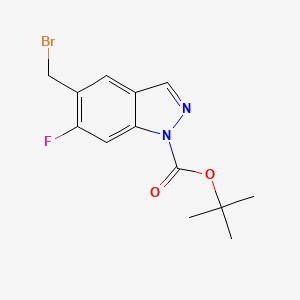
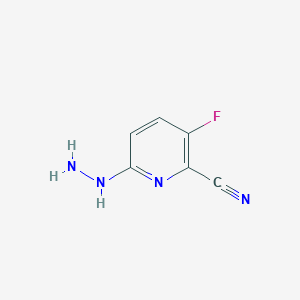
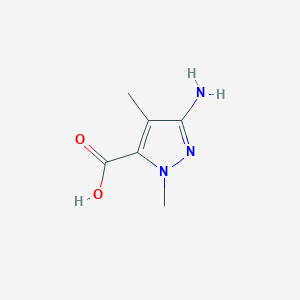
![Tert-butyl3-(hydroxymethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015978.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B13015980.png)

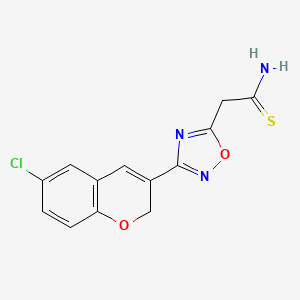
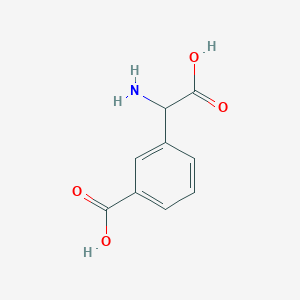

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13015995.png)

